2-(4-Butylbenzoyl)-4-methylpyridine 2-(4-Butylbenzoyl)-4-methylpyridine
Brand Name: Vulcanchem
CAS No.: 1187170-77-9
VCID: VC2657311
InChI: InChI=1S/C17H19NO/c1-3-4-5-14-6-8-15(9-7-14)17(19)16-12-13(2)10-11-18-16/h6-12H,3-5H2,1-2H3
SMILES: CCCCC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C
Molecular Formula: C17H19NO
Molecular Weight: 253.34 g/mol

2-(4-Butylbenzoyl)-4-methylpyridine

CAS No.: 1187170-77-9

Cat. No.: VC2657311

Molecular Formula: C17H19NO

Molecular Weight: 253.34 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Butylbenzoyl)-4-methylpyridine - 1187170-77-9

CAS No. 1187170-77-9
Molecular Formula C17H19NO
Molecular Weight 253.34 g/mol
IUPAC Name (4-butylphenyl)-(4-methylpyridin-2-yl)methanone
Standard InChI InChI=1S/C17H19NO/c1-3-4-5-14-6-8-15(9-7-14)17(19)16-12-13(2)10-11-18-16/h6-12H,3-5H2,1-2H3
Standard InChI Key UITCCYHQESETAJ-UHFFFAOYSA-N
SMILES CCCCC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C
Canonical SMILES CCCCC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C

Chemical Structure and Properties

2-(4-Butylbenzoyl)-4-methylpyridine belongs to the family of pyridine derivatives, specifically ketones containing both pyridine and phenyl rings. The compound features a butylbenzoyl group at the 2-position and a methyl group at the 4-position of the pyridine ring, creating a unique molecular architecture with distinct chemical properties.

Structural Features

The molecular structure consists of three primary components:

  • A pyridine ring with a methyl substituent at position 4

  • A carbonyl (C=O) linkage between the pyridine and phenyl rings

  • A phenyl ring with a butyl chain at position 4

This structure bears similarity to 2-(4-Butylbenzoyl)-5-methylpyridine, which has been studied more extensively, differing only in the position of the methyl group on the pyridine ring (position 4 instead of position 5).

Physical and Chemical Properties

Based on analysis of similar compounds, 2-(4-Butylbenzoyl)-4-methylpyridine likely exhibits the following properties:

PropertyExpected ValueBasis
AppearanceYellow crystalline solidBased on similar pyridine derivatives
Molecular FormulaC₁₇H₁₉NOCalculated from structure
Molecular WeightApproximately 253.34 g/molCalculated from structure
SolubilitySoluble in organic solvents (ethanol, chloroform)Typical for pyridine ketones
Boiling PointEstimated 268-275°C at 760 mmHgExtrapolated from similar compounds
LogPApproximately 3.4-3.8Estimated based on structure

The compound's electron distribution is influenced by both the electron-withdrawing effects of the carbonyl group and the electron-donating effects of the methyl and butyl substituents, creating a unique electronic profile that influences its reactivity patterns.

Synthesis Methods

Friedel-Crafts Acylation

The most direct synthesis route for 2-(4-Butylbenzoyl)-4-methylpyridine likely involves Friedel-Crafts acylation, similar to the synthesis of related compounds. This would involve the reaction of 4-methylpyridine with 4-butylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride. The synthetic pathway can be represented as:

4-methylpyridine + 4-butylbenzoyl chloride → 2-(4-Butylbenzoyl)-4-methylpyridine + HCl

Flow Chemistry Approach

Recent advances in synthetic methodology suggest that continuous flow chemistry could offer advantages for the synthesis of methylated pyridine derivatives, potentially including 2-(4-Butylbenzoyl)-4-methylpyridine .

The flow synthesis approach would involve:

  • Continuous feeding of reactants through a packed catalyst bed

  • Precise temperature and pressure control

  • Reduced reaction times and improved yields

  • Enhanced selectivity for the desired isomer

This method represents a greener approach compared to conventional batch reactions, with potential benefits including reduced solvent consumption, improved safety, and enhanced scalability .

Starting Material Considerations

The synthesis of 2-(4-Butylbenzoyl)-4-methylpyridine would typically begin with 4-methylpyridine (also known as 4-picoline). This approach differs from the synthesis methods used for 2-methylpyridines discussed in some literature, which focus on the α-methylation of pyridine . The position of substituents plays a crucial role in determining the appropriate synthetic strategy.

Chemical Reactions and Reactivity

Types of Reactions

2-(4-Butylbenzoyl)-4-methylpyridine likely participates in various chemical transformations, including:

Oxidation Reactions: The compound can undergo oxidation at the methyl group or the butyl chain. Oxidation of the methyl group could lead to the formation of carboxylic acid derivatives, while oxidation of the butyl chain might result in shortened alkyl chains.

Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution Reactions: Electrophilic substitution may occur at the pyridine ring, although these reactions are typically less favorable than in benzene due to the electron-withdrawing effect of the nitrogen atom.

Bromination Reactions: The methyl group at position 4 of the pyridine ring can undergo radical bromination, similar to the reaction observed with 2,6-di-tert-butyl-4-methylpyridine , resulting in bromomethyl derivatives that can serve as versatile intermediates for further functionalization.

Reaction Conditions and Reagents

Reaction TypeCommon ReagentsTypical ConditionsExpected Products
OxidationKMnO₄, CrO₃Aqueous or acidic medium, elevated temperatureCarboxylic acids, ketones
ReductionNaBH₄, LiAlH₄Anhydrous conditions, low to room temperatureSecondary alcohol
BrominationNBS, benzoyl peroxideReflux in CCl₄2-(4-Butylbenzoyl)-4-(bromomethyl)pyridine
HydrolysisAqueous acids or basesHeated aqueous conditionsSeparated acid and amine components

The reactivity of 2-(4-Butylbenzoyl)-4-methylpyridine would likely be influenced by both the electron-withdrawing effect of the carbonyl group and the electron-donating effects of the alkyl substituents, creating a unique reactivity profile distinct from either pyridine or 4-methylpyridine alone.

Biological Activity and Applications

Structure-Activity Relationships

The biological activity of 2-(4-Butylbenzoyl)-4-methylpyridine likely depends on several structural features:

  • The position of the methyl group at C-4 (rather than C-5 as in the more studied analog) may significantly alter its binding affinity to biological targets

  • The butyl chain length provides lipophilicity, potentially enhancing membrane permeability

  • The carbonyl linkage serves as a potential hydrogen bond acceptor in biological interactions

These structure-activity relationships would need to be experimentally determined through systematic biological screening and comparison with structural analogs.

Research Applications

Synthetic Chemistry

2-(4-Butylbenzoyl)-4-methylpyridine serves as a valuable intermediate in organic synthesis, particularly for the preparation of more complex heterocyclic compounds. The presence of multiple reactive sites allows for selective functionalization to create libraries of derivatives with potential applications in medicinal chemistry and materials science.

Medicinal Chemistry

The compound's structural features make it a candidate for medicinal chemistry research, particularly as a potential scaffold for developing:

  • Anti-infective agents

  • Enzyme inhibitors

  • Receptor modulators

Computational studies, similar to those performed on related compounds, could help predict binding affinities with biological targets such as acetylcholinesterase (AChE) and other enzymes.

Materials Science

Pyridine derivatives with similar structures have found applications in materials science, particularly in:

  • Organic electronics

  • Coordination chemistry

  • Polymer science

The conjugated system in 2-(4-Butylbenzoyl)-4-methylpyridine could impart interesting electronic properties, making it potentially useful in the development of organic semiconductors or photovoltaic materials.

Analytical Considerations

Spectroscopic Properties

The identification and characterization of 2-(4-Butylbenzoyl)-4-methylpyridine would typically involve various spectroscopic techniques:

NMR Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons, methyl group protons, and the butyl chain protons. Typical chemical shifts for pyridine derivatives with methyl substituents at the 4-position would be expected, with distinct patterns differing from the 5-methyl isomer .

Mass Spectrometry: The compound would likely show a molecular ion peak at approximately m/z 253, corresponding to its molecular weight, with fragmentation patterns involving loss of the butyl chain and breakage at the carbonyl linkage.

Infrared Spectroscopy: Strong absorption bands would be expected around 1650-1700 cm⁻¹ (C=O stretching), 1580-1600 cm⁻¹ (C=N stretching), and 2850-2960 cm⁻¹ (C-H stretching of methyl and butyl groups).

Chromatographic Analysis

Purification and analysis of 2-(4-Butylbenzoyl)-4-methylpyridine would typically employ chromatographic methods:

  • HPLC: Reverse-phase HPLC with gradient elution using methanol/water or acetonitrile/water mixtures

  • TLC: Silica gel with hexane/ethyl acetate mixtures as mobile phase

  • Column Chromatography: Silica gel with hexane or hexane/ethyl acetate gradients for purification

Comparison with Similar Compounds

Structural Analogs

CompoundStructural DifferenceKey Property Differences
2-(4-Butylbenzoyl)-5-methylpyridineMethyl at position 5 instead of 4Likely different electronic distribution and reactivity patterns
2-(tert-Butylthio)-4-methylpyridineContains sulfur linkage instead of carbonyl; tert-butyl instead of n-butylHigher predicted LogP (3.40), different reactivity at the linkage group
2,6-Di-tert-butyl-4-methylpyridineContains two tert-butyl groups at positions 2 and 6 instead of 4-butylbenzoyl at position 2Used as a proton sponge in synthetic applications; different steric properties
2-Amino-4-methylpyridineContains amino group at position 2 instead of 4-butylbenzoylDifferent hydrogen bonding capabilities and reactivity profile

Position Isomer Effects

The position of the methyl group (4 vs. 5) on the pyridine ring significantly affects the compound's properties:

  • Electronic distribution: The 4-methyl derivative would have different resonance structures compared to the 5-methyl analog

  • Steric effects: The 4-methyl group may interact differently with incoming reagents compared to a 5-methyl substituent

  • Hydrogen abstraction: The 4-methyl position is likely more accessible for radical reactions compared to the 5-position

These positional effects are critical considerations in understanding the unique chemical behavior of 2-(4-Butylbenzoyl)-4-methylpyridine compared to its isomers.

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